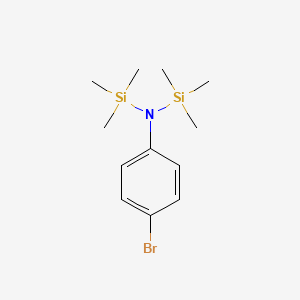

4-Bromo-N,N-bis(trimethylsilyl)aniline

描述

Contextualizing 4-Bromo-N,N-bis(trimethylsilyl)aniline within Organosilicon and Aromatic Amine Chemistry

This compound is an organosilicon compound, a class of substances that contain carbon-silicon bonds. cfmats.com The presence of two trimethylsilyl (B98337) (TMS) groups, each consisting of a silicon atom bonded to three methyl groups, is a defining characteristic of its molecular architecture. wikipedia.org These bulky and chemically inert groups serve to protect the nitrogen atom of the aniline (B41778), preventing it from undergoing unwanted reactions. fiveable.me This protection allows for selective chemical transformations to be carried out on other parts of the molecule, particularly the bromine-substituted aromatic ring.

The development of this compound arose from the broader field of organosilicon chemistry and the exploration of silylated aromatic amines in the latter half of the 20th century. The synthesis of its parent compound, bis(trimethylsilyl)amine, through the reaction of trimethylsilyl chloride with ammonia, laid the groundwork for creating more complex silylated aniline derivatives.

From the perspective of aromatic amine chemistry, this compound is a derivative of 4-bromoaniline (B143363). chemicalbook.com Aromatic amines are important building blocks in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. chemicalbook.com The bromine atom on the aromatic ring of this compound provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com The strategic placement of the bromine atom at the para position, combined with the N-protection, allows for precise and controlled modifications of the aromatic core.

Historical Perspective of N-Protected Aryl Reagents in Organic Synthesis

The use of protecting groups is a fundamental concept in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org The protection of amino groups (–NH2) in aryl amines (anilines) has been a long-standing challenge and a critical area of research. libretexts.org

Historically, the high reactivity of the amino group in anilines often leads to undesired side reactions, such as oxidation or multiple substitutions, during electrophilic aromatic substitution reactions. ncert.nic.in To control the reactivity and achieve selective substitution, chemists developed methods to protect the amino group. ncert.nic.in One of the earliest and simplest methods is protonation, where the amine is converted to an ammonium (B1175870) salt in the presence of a strong acid. libretexts.org However, this method has limitations as many reactions are not compatible with acidic conditions. libretexts.org

A significant advancement came with the use of acyl groups as protecting groups. ncert.nic.in By reacting an aniline with an acylating agent, such as acetic anhydride, the amino group is converted to a less reactive amide. ncert.nic.in This strategy, known as acylation, reduces the activating effect of the amino group and allows for more controlled substitution on the aromatic ring. ncert.nic.in

The development of various other N-protecting groups, such as carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), further expanded the synthetic chemist's toolbox. researchgate.netorganic-chemistry.org These groups offer different levels of stability and can be removed under specific conditions, allowing for orthogonal protection strategies where multiple protecting groups can be selectively removed in a specific order. organic-chemistry.org The evolution of these N-protected aryl reagents has been crucial for the synthesis of complex molecules, including pharmaceuticals and materials.

Significance of Trimethylsilyl Protection in Synthetic Methodologies

The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis, particularly for alcohols and amines. fiveable.megelest.com Its popularity stems from several key advantages. The TMS group is relatively easy to introduce, typically by reacting the substrate with a trimethylsilylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. libretexts.org

One of the primary benefits of TMS protection is the steric bulk provided by the trimethylsilyl group. fiveable.me This bulkiness effectively shields the protected functional group from reacting with other reagents. In the case of this compound, the two TMS groups on the nitrogen atom prevent it from participating in reactions, thereby directing reactivity towards the bromo-substituted aromatic ring.

Furthermore, the silyl (B83357) ether or silylamine bond is generally stable under a variety of reaction conditions, including those that are basic, oxidative, or reductive. fiveable.me This stability allows for a wide range of chemical transformations to be performed on the molecule without affecting the protected group. fiveable.me

Crucially, the TMS protecting group can be readily removed under mild conditions. fiveable.me Deprotection is often achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mildly acidic conditions. harvard.edu This ease of removal is a critical feature of a good protecting group, ensuring that the original functional group can be regenerated without altering other parts of the molecule. libretexts.org

The volatility of trimethylsilylated compounds is another useful characteristic, often making them more amenable to analysis by techniques like gas chromatography and mass spectrometry. wikipedia.org

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N,N-bis(trimethylsilyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYMZGDBOMZWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399223 | |

| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-33-8 | |

| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo N,n Bis Trimethylsilyl Aniline

Established Synthetic Pathways

Established synthetic routes typically involve the modification of aniline (B41778) or 4-bromoaniline (B143363) using common silylating agents. These methods are well-documented in organic chemistry literature and provide reliable access to the target compound.

Bromination of Aniline and Subsequent Silylation with Trimethylsilyl (B98337) Chloride

A common and straightforward approach involves a two-step sequence starting from aniline.

Bromination of Aniline : The first step is the regioselective bromination of aniline to produce 4-bromoaniline. Aniline's amino group is a strong activating group, which can lead to over-bromination, yielding 2,4,6-tribromoaniline (B120722) if potent brominating agents like bromine water are used. youtube.com To achieve selective para-bromination, the reactivity of the amino group is often moderated. This can be done by performing the reaction in a non-polar solvent like carbon disulfide to reduce the concentration of the bromine electrophile or by temporarily protecting the amino group (e.g., via acetylation) before bromination. youtube.comnih.gov An alternative method uses N-bromosuccinimide (NBS) as the bromine source, which can offer milder reaction conditions.

Silylation of 4-Bromoaniline : The resulting 4-bromoaniline is then bis-silylated. A widely used method involves the deprotonation of 4-bromoaniline with a strong base, such as two equivalents of n-butyllithium, followed by quenching with trimethylsilyl chloride (TMS-Cl). prepchem.com This reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) at low temperatures. prepchem.com An alternative, milder approach for the N-silylation of anilines utilizes trimethylsilyl chloride in the presence of zinc dust, which avoids the need for strong bases. core.ac.uk

Reaction of 4-Bromoaniline with Tris(trimethylsilyl)amine (B75434)

Tris(trimethylsilyl)amine, N[Si(CH3)3]3, can serve as a silylating agent for the synthesis of N-silylated compounds. wikipedia.org This pathway involves the reaction of 4-bromoaniline with tris(trimethylsilyl)amine. In this process, a trimethylsilyl group is transferred from the reagent to the aniline nitrogen. The reaction likely proceeds via the nucleophilic attack of the 4-bromoaniline nitrogen on a silicon atom of the tris(trimethylsilyl)amine, with subsequent proton transfer.

The reaction can be represented as: 2 BrC₆H₄NH₂ + N[Si(CH₃)₃]₃ → BrC₆H₄N[Si(CH₃)₃]₂ + BrC₆H₄NHSi(CH₃)₃ + NH[Si(CH₃)₃]₂

While the reactivity of tris(trimethylsilyl)amine with haloboranes has been documented to require heating for extended periods, specific conditions for its reaction with 4-bromoaniline are not as commonly reported. agh.edu.plosti.gov This method is generally less favored than using more reactive silylating agents like silyl (B83357) halides or triflates due to the lower reactivity of the N-Si bond as a silyl donor.

N-Silylation of 4-Bromoaniline with Trimethylsilyl Trifluoromethanesulfonate (B1224126)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly reactive and powerful silylating agent, significantly more electrophilic than trimethylsilyl chloride. wikipedia.orggelest.com This high reactivity makes it very effective for the silylation of amines, including 4-bromoaniline.

The reaction typically involves treating 4-bromoaniline with at least two equivalents of TMSOTf. researchgate.net A non-nucleophilic hindered base, such as triethylamine (B128534) or 2,6-lutidine, is generally added to the reaction mixture. wikipedia.org The role of the base is to neutralize the trifluoromethanesulfonic acid (triflic acid) that is generated as a byproduct, driving the reaction to completion and preventing the formation of ammonium (B1175870) salts that could complicate purification. wikipedia.orgresearchgate.net

Due to the high reactivity of TMSOTf, this reaction often proceeds rapidly under mild conditions. researchgate.net

Table 1: Comparison of Established Synthetic Pathways

| Method | Silylating Agent | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Pathway 2.1.1 | Trimethylsilyl chloride | n-Butyllithium, THF | Low temperature, inert atmosphere | prepchem.com |

| Pathway 2.1.2 | Tris(trimethylsilyl)amine | Tris(trimethylsilyl)amine | Potentially requires heating | wikipedia.orgagh.edu.pl |

| Pathway 2.1.3 | Trimethylsilyl trifluoromethanesulfonate | Triethylamine | Mild conditions, inert atmosphere | wikipedia.orgresearchgate.net |

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline is crucial for achieving high yields and purity, which are essential for its use in further applications. Key considerations include reaction conditions, reagent choice, and purification methods.

Optimization Strategies for High Yield and Purity

To maximize the yield and purity of the final product, several factors must be carefully controlled:

Reaction Monitoring : Close monitoring of the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is vital to ensure the reaction goes to completion and to minimize the formation of side products.

Stoichiometry Control : Precise control over the stoichiometry of reagents, particularly the base and the silylating agent in methods 2.1.1 and 2.1.3, is essential to ensure complete bis-silylation without excess reagents that could complicate purification.

Purification : The product is a liquid at room temperature with a reported boiling point of 156-158 °C at 23 mmHg, making vacuum distillation an effective method for purification. sigmaaldrich.com For removing non-volatile impurities or achieving very high purity, silica (B1680970) gel column chromatography is also a recommended technique.

Yield Optimization : High yields, in some cases up to 95%, have been reported, particularly when optimizing the reaction conditions, such as temperature, reaction time, and the order of reagent addition. For instance, an alternative strategy involves silylating aniline first to form N,N-bis(trimethylsilyl)aniline and then performing a selective bromination with N-bromosuccinimide, which can provide excellent yield and regioselectivity.

Role of Inert Atmospheres and Anhydrous Conditions

The successful synthesis of this compound is critically dependent on maintaining an inert and anhydrous (water-free) environment throughout the process. agh.edu.pl

Anhydrous Conditions : Silylating agents such as trimethylsilyl chloride and especially trimethylsilyl trifluoromethanesulfonate are highly susceptible to hydrolysis. wikipedia.orggelest.com Any moisture present in the reaction vessel or solvents will react with the silylating agent to form trimethylsilanol (B90980) and the corresponding acid, rendering the reagent inactive and introducing impurities. wikipedia.org Solvents must be rigorously dried before use.

Inert Atmosphere : Reagents like n-butyllithium are pyrophoric and react violently with both oxygen and water. libretexts.org Therefore, any reaction involving such strong bases must be conducted under an inert atmosphere, typically using dry nitrogen or argon gas. libretexts.orgchemistryviews.org This is achieved by using specialized glassware (e.g., Schlenk flasks), which is oven or flame-dried to remove adsorbed water, and then flushed with inert gas. lehigh.edu Reagents and solvents are transferred using gas-tight syringes or cannulas to prevent exposure to the atmosphere. chemistryviews.orgyoutube.com Even for methods not using n-butyllithium, an inert atmosphere is good practice to prevent potential side reactions and ensure the integrity of the moisture-sensitive reagents and products.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One of the key strategies in greening the synthesis of silylated anilines is the substitution of traditional solvents with more eco-friendly alternatives. chemicalbook.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been identified as a greener substitute for tetrahydrofuran (THF). chemicalbook.com 2-MeTHF is derived from renewable resources and exhibits lower toxicity and a better environmental profile. chemicalbook.com The use of such solvents can significantly reduce the volatile organic compound (VOC) emissions associated with the synthesis.

Another important aspect of green chemistry is the use of safer and more efficient reagents. In the context of bromination, a crucial step in one of the synthetic routes to the target molecule, traditional methods often employ hazardous reagents like liquid bromine. Greener alternatives include the in-situ generation of bromine from less hazardous sources. For example, combinations like ceric ammonium nitrate (B79036) and potassium bromide in an ethanolic-aqueous medium can be used for the bromination of related anilide compounds, avoiding the direct handling of bromine. sci-hub.st While not directly documented for this compound, this approach represents a viable green alternative for the bromination step.

Furthermore, catalyst- and solvent-free reaction conditions are being explored for related aniline derivative syntheses. nih.gov These methods, often involving heating the neat reactants, can lead to higher yields, shorter reaction times, and a significant reduction in waste, as the need for solvents and catalysts is eliminated. nih.gov The development of such protocols for the silylation step in the synthesis of this compound could drastically improve its environmental footprint.

Recent research has also focused on developing novel, environmentally friendly methods for the synthesis of anilines in general, which can be adapted for derivatives like the target compound. researchgate.net These include catalyst-free and transition-metal-free approaches that operate under mild conditions. researchgate.net

The following table summarizes potential green chemistry modifications for the synthesis of this compound based on principles applied to similar transformations.

| Reaction Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) chemicalbook.com | Use of Safer Solvents |

| Brominating Agent | Liquid Bromine | Ceric ammonium nitrate/KBr in ethanol/water sci-hub.st | Use of Safer Reagents |

| Reaction Conditions | Use of solvents and catalysts | Solvent-free and catalyst-free conditions nih.gov | Waste Prevention, Energy Efficiency |

The adoption of these green chemistry principles not only minimizes the environmental impact but can also lead to safer and more economically viable synthetic processes for this compound.

The preparation of this compound is typically achieved through a few established synthetic routes.

One common method involves a two-step process starting from aniline. First, aniline is brominated to produce 4-bromoaniline. Subsequently, the 4-bromoaniline is silylated using a silylating agent like trimethylsilyl chloride to yield the final product.

A more direct, one-pot synthesis starts with p-bromoaniline. prepchem.com In this procedure, p-bromoaniline is treated with n-butyllithium in tetrahydrofuran to facilitate deprotonation, followed by the addition of chlorotrimethylsilane. prepchem.com This method allows for the direct formation of the N,N-bis(trimethylsilyl) derivative.

The table below outlines the key parameters for this one-pot synthesis method.

| Reactants | Reagents | Solvent | Reaction Conditions |

| p-Bromoaniline, Chlorotrimethylsilane | n-Butyllithium | Tetrahydrofuran | Initial cooling, followed by reflux prepchem.com |

This synthetic approach is effective, but as discussed in the previous section, the use of greener solvents and reagents could significantly improve its environmental profile.

Chemical Reactivity and Transformation of 4 Bromo N,n Bis Trimethylsilyl Aniline

Substitution Reactions at the Bromine Atom

The bromine atom on the phenyl ring of 4-bromo-N,N-bis(trimethylsilyl)aniline is the primary site for a variety of substitution reactions. These transformations are fundamental to its utility in creating new carbon-carbon and carbon-heteroatom bonds.

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the bromine atom in this compound can be displaced under specific conditions, often involving organometallic intermediates or catalyzed processes. The electron-donating nature of the bis(trimethylsilyl)amino group can influence the reactivity of the aromatic ring. Although less common than cross-coupling reactions, nucleophilic substitution can be a viable pathway for introducing certain functional groups. For instance, reactions with strong nucleophiles can lead to the replacement of the bromine atom.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming new bonds in organic synthesis, and this compound is an excellent substrate for these transformations. nih.govorganic-chemistry.org The carbon-bromine bond readily participates in the catalytic cycle with palladium, enabling the formation of a diverse array of substituted aniline (B41778) derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound, this reaction would conceptually involve coupling with an amine in the presence of a palladium catalyst and a suitable base. This method allows for the synthesis of various N-aryl compounds from aryl halides. organic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org While specific examples using this compound as the starting aryl halide are not extensively documented in the provided results, the general applicability of Buchwald-Hartwig amination to aryl bromides is well-established. researchgate.netnih.gov

Table 1: Conceptual Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System (Conceptual) | Product (Conceptual) |

|---|---|---|

| Secondary Amine (e.g., Morpholine) | Pd(dba)₂ / Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 4-(Morpholin-4-yl)-N,N-bis(trimethylsilyl)aniline |

| Primary Amine (e.g., Aniline) | Pd₂ (dba)₃ / Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | N¹,N¹-bis(trimethylsilyl)-N⁴-phenylbenzene-1,4-diamine |

| Ammonia Equivalent (e.g., LiN(SiMe₃)₂) | Pd(dba)₂ / P(t-Bu)₃ | N¹,N¹,N⁴,N⁴-tetrakis(trimethylsilyl)benzene-1,4-diamine |

This table presents conceptual reactions based on the established principles of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govtcichemicals.com Aryl bromides are common substrates for this reaction, making this compound a suitable candidate for Suzuki-Miyaura coupling. mdpi.comrsc.org This reaction would enable the introduction of various alkyl, alkenyl, or aryl groups at the para-position of the aniline derivative. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product. youtube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com

Table 2: Conceptual Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst System (Conceptual) | Product (Conceptual) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 4-Phenyl-N,N-bis(trimethylsilyl)aniline |

| Methylboronic acid | PdCl₂(dppf) / Base (e.g., K₃PO₄) | 4-Methyl-N,N-bis(trimethylsilyl)aniline |

| Vinylboronic acid | Pd(OAc)₂ / Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | 4-Vinyl-N,N-bis(trimethylsilyl)aniline |

This table illustrates conceptual applications of the Suzuki-Miyaura coupling based on the known reactivity of aryl bromides.

Aryl bromides can be converted into Grignard reagents by reacting them with magnesium metal. wikipedia.org The resulting organomagnesium compound is a potent nucleophile and can participate in a variety of reactions to form new carbon-carbon bonds. The formation of a Grignard reagent from this compound would yield 4-(magnesiobromo)-N,N-bis(trimethylsilyl)aniline. This intermediate can then react with a range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce diverse functional groups. For instance, reaction with an aldehyde would lead to a secondary alcohol after acidic workup. It is important to note that the trimethylsilyl (B98337) groups are generally stable under the conditions of Grignard reagent formation.

Table 3: Conceptual Reactions of the Grignard Reagent from this compound

| Electrophile | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Formaldehyde (H₂CO) | Magnesium alkoxide | (4-(N,N-bis(trimethylsilyl)amino)phenyl)methanol |

| Diethyl carbonate ((EtO)₂CO) | Intermediate adduct | Bis(4-(N,N-bis(trimethylsilyl)amino)phenyl)methanone |

| N,N-Dimethylformamide (DMF) | Hemiaminal intermediate | 4-(N,N-bis(trimethylsilyl)amino)benzaldehyde |

This table outlines conceptual transformations of the Grignard reagent derived from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions Involving the N-Trimethylsilyl Groups

The N-trimethylsilyl groups in this compound serve as protecting groups for the nitrogen atom. These groups can be readily cleaved under acidic or basic conditions, or by treatment with a fluoride (B91410) source, to regenerate the primary amine functionality. This deprotection step is often performed after the desired modifications have been made at the bromine position. The lability of the N-Si bond is a key feature of this compound's utility, allowing for the unmasking of the aniline group at a later stage in a synthetic sequence. The cleavage of the trimethylsilyl groups yields 4-bromoaniline (B143363).

Desilylation Reactions

The N,N-bis(trimethylsilyl) group serves as a protective moiety for the aniline nitrogen. A crucial aspect of its utility is the ability to cleave the N-Si bonds to deprotect the amine, typically after other synthetic modifications have been performed on the molecule. This desilylation is generally accomplished under mild acidic conditions or by using a source of fluoride ions.

Research on sterically demanding silylated anilines has shown that the N-Si bond can be readily cleaved. For instance, silylated terphenyl anilines can be deprotected using acidic conditions to yield the primary aniline. nih.gov The cleavage is driven by the protonation of the nitrogen atom, followed by nucleophilic attack on the silicon atom by a suitable species (e.g., water, chloride ions), or by the high affinity of silicon for fluoride. This process regenerates the parent 4-bromoaniline from this compound.

Table 1: Representative Desilylation Reactions

| Reaction Type | Reagent(s) | Conditions | Product | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl / Methanol | Room Temperature | 4-Bromoaniline | A common and effective method for cleaving N-Si bonds. nih.gov |

| Fluoride-Mediated Cleavage | Tetrabutylammonium (B224687) fluoride (TBAF) | Tetrahydrofuran (B95107) (THF), Room Temperature | 4-Bromoaniline | Utilizes the high Si-F bond energy to drive the reaction. |

N-Silylation Reactions (as a general class of reactions for comparison)

N-Silylation is a fundamental process in organosilicon chemistry for protecting primary and secondary amines. The synthesis of this compound itself is a prime example of this reaction class. Typically, the parent aniline is treated with a silylating agent, such as a trimethylsilyl halide (e.g., trimethylsilyl chloride, TMSCl), in the presence of a base to neutralize the hydrogen halide byproduct.

The general mechanism involves the nucleophilic attack of the aniline nitrogen onto the silicon atom of the silylating agent. The presence of two N-H bonds in a primary aniline like 4-bromoaniline allows for a sequential two-fold silylation to produce the N,N-bis(trimethylsilyl) derivative.

Table 2: General N-Silylation of Anilines

| Substrate | Reagent(s) | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Trimethylsilyl chloride (TMSCl), Base (e.g., Triethylamine (B128534) or Pyridine) | Anhydrous, inert atmosphere (e.g., N₂) | This compound | |

| Aniline | N-bromosuccinimide (NBS), then Trimethylsilyl chloride (TMSCl) | THF/EtOAc for bromination | This compound |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The N,N-bis(trimethylsilyl)amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. Unlike a free amino group, which is protonated in the strongly acidic media often used for EAS (becoming a deactivating, meta-director), the silylated group remains intact and effectively directs electrophiles. catsyn.comresearchgate.net Its significant steric bulk, however, strongly favors substitution at the para position over the ortho positions.

In the case of N,N-bis(trimethylsilyl)aniline, electrophilic bromination with N-bromosuccinimide (NBS) occurs selectively at the para position to yield this compound with high efficiency (~95%).

For this compound itself, the directing effects of the two substituents must be considered. The N(SiMe₃)₂ group is a strong activating ortho, para-director, while the bromine atom is a weak deactivating ortho, para-director. Since both groups direct to the same positions (the carbons ortho and para to themselves), their effects are reinforcing. The incoming electrophile is directed to the positions ortho to the powerful N(SiMe₃)₂ group (C2 and C6 positions).

Table 3: Electrophilic Aromatic Substitution Reactivity

| Substrate | Reaction | Reagent(s) | Expected Major Product(s) | Rationale |

|---|---|---|---|---|

| N,N-bis(trimethylsilyl)aniline | Bromination | N-Bromosuccinimide (NBS) | This compound | The N(SiMe₃)₂ group is a strong p-director; steric hindrance disfavors o-substitution. |

| This compound | Nitration | HNO₃ / H₂SO₄ (or other nitrating agent) | 4-Bromo-2-nitro-N,N-bis(trimethylsilyl)aniline | Both Br and N(SiMe₃)₂ direct ortho to the nitrogen. The N(SiMe₃)₂ is the stronger activating group. |

| This compound | Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | 1-(3-Bromo-4-(bis(trimethylsilyl)amino)phenyl)ethan-1-one | The N(SiMe₃)₂ group protects the nitrogen from complexation with the Lewis acid catalyst, enabling the reaction. wvu.edu The substitution is directed ortho to the amino group. |

Oxidative and Reductive Transformations

While less common than substitutions, this compound can participate in oxidative and reductive reactions, primarily involving the aniline moiety or the carbon-bromine bond.

Oxidative Transformations: The electrochemical oxidation of N,N-disubstituted anilines is known to proceed through the formation of radical cations, which can lead to various coupled products or further oxidation. nih.gov Chemical oxidation, for example using periodates, can facilitate oxidative coupling reactions between anilines and other aromatic systems. nih.gov The silylated nitrogen in this compound may influence the stability of intermediates, but the core reactivity is expected to be similar to other N,N-dialkylanilines.

Reductive Transformations: The most synthetically relevant reductive transformation for this molecule involves the carbon-bromine bond. Aryl bromides can undergo reductive dehalogenation under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using dissolving metal reduction systems. This would convert this compound into its non-brominated parent compound, N,N-bis(trimethylsilyl)aniline. This reaction can be useful for introducing a bromine atom as a temporary directing group, which is then removed in a later synthetic step.

Table 4: Potential Oxidative and Reductive Reactions

| Transformation Type | Potential Reagent(s) | Expected Product | Reaction Class |

|---|---|---|---|

| Oxidative Coupling | NaIO₄, another aniline derivative | Biaryl-amine product | Oxidation nih.gov |

| Reductive Debromination | H₂, Pd/C, base | N,N-bis(trimethylsilyl)aniline | Reduction |

Applications of 4 Bromo N,n Bis Trimethylsilyl Aniline in Advanced Organic Synthesis

Precursor in Materials Science

In the field of materials science, 4-Bromo-N,N-bis(trimethylsilyl)aniline serves as a fundamental building block for creating high-performance polymers with tailored electronic, thermal, and mechanical properties. Its bifunctional nature—a reactive site at the bromine-substituted carbon and the silylated amine—allows for its incorporation into diverse polymeric architectures.

This compound is utilized as a precursor in the synthesis of functionalized organometallic polymers, most notably poly(ferrocenylsilane). sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com These polymers integrate a ferrocene (B1249389) unit into a polysilane backbone, creating materials with unique redox activity, thermal stability, and electronic properties. The synthesis involves using the aniline (B41778) derivative to introduce specific functionalities onto the polymer chain. This process allows for fine-tuning the polymer's characteristics for applications in advanced materials for electronic devices and as coatings with enhanced mechanical and thermal stability.

The compound is a crucial intermediate in the production of silicon-containing oligomeric poly(imido-amides) (PIAs). sigmaaldrich.comsigmaaldrich.com These materials are synthesized from dicarboxylic imido-acids that contain a silicon atom. rsc.org The general process involves reacting dianhydrides with amino acids to form the dicarboxylic imido-acids, which are then polymerized with a diamine. rsc.org this compound can be used to create silicon-containing monomers for this polymerization. The resulting PIAs are typically oligomeric in nature and exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C. rsc.org The inclusion of silicon in the polymer backbone enhances material properties for potential industrial applications.

| Polymer Class | Precursor Role | Key Properties of Resulting Material |

| Poly(ferrocenylsilane) | Introduces functional aniline moieties | Unique electronic properties, enhanced thermal and mechanical stability |

| Poly(imido-amides) (PIAs) | Forms silicon-containing monomers | High thermal stability (>400 °C), oligomeric nature rsc.org |

While direct reports are limited, the structural characteristics of this compound make it a plausible precursor for hole-transporting materials (HTMs) used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). riyngroup.com This application is inferred from the known use of structurally similar aniline derivatives in optoelectronic devices. For instance, related compounds like 4-Bromo-N,N-bis(4-iodophenyl)aniline are explicitly used in the development of HTM materials. chemborun.com The core 4-bromoaniline (B143363) structure is a common motif in materials designed for charge transport, suggesting that derivatives of this compound could be synthesized for these advanced electronic applications.

A significant application of this compound is as a starting material for the synthesis of novel aromatic Polyhedral Oligomeric Silsesquioxane (POSS) dianilines. dtic.mil These POSS-based monomers are then used to create high-temperature aromatic polyimides. dtic.milresearchgate.net The synthesis involves a Grignard reaction, where the bromine atom of the aniline derivative is reacted with magnesium to form a Grignard reagent. dtic.mil This intermediate is then reacted with a chlorosilane, such as trichloromethylsilane, to build the silsesquioxane cage structure. dtic.mil The resulting POSS-polyimide hybrid materials exhibit exceptional resistance to atomic oxygen, making them highly valuable for applications in low Earth orbit (LEO) environments, such as on spacecraft thermal blankets and solar arrays. researchgate.net

Table of Reaction Steps for Aromatic POSS Dianiline Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Magnesium (Mg), Iodine (I₂ initiator), anhydrous THF | 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide (Grignard Reagent) |

Intermediate in Medicinal Chemistry and Drug Discovery

The utility of this compound extends to the field of medicinal chemistry, where it serves as a protected intermediate for synthesizing complex molecules with therapeutic potential. cfmats.com

A primary application in this area is the synthesis of hydrophilic conjugated porphyrin dimers. sigmaaldrich.comsigmaaldrich.com Porphyrins are large macrocyclic molecules that are fundamental to many biological processes and have garnered significant interest for their use in photodynamic therapy (PDT). ethernet.edu.et In PDT, a porphyrin-based photosensitizer is activated by light to generate reactive oxygen species that can selectively destroy cancer cells.

The synthesis of these advanced porphyrins requires building blocks that can be precisely functionalized. This compound serves this purpose excellently. sigmaaldrich.comsigmaaldrich.cn The TMS groups protect the nitrogen atom, allowing chemists to perform reactions on the bromo-substituted position of the phenyl ring without interference. This control is essential for linking the aniline unit to the larger porphyrin structure. After incorporation, the resulting porphyrin conjugates can be modified to be hydrophilic (water-soluble), a critical property for therapeutic applications in the body. mdpi.comnih.gov This synthetic route enables the creation of porphyrin dimers for both one-photon and two-photon photodynamic therapy. sigmaaldrich.comsigmaaldrich.com

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline to achieve high yields?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions under inert atmospheres (e.g., N₂). For example, bromination of N,N-bis(trimethylsilyl)aniline using N-bromosuccinimide (NBS) in THF/EtOAc at room temperature achieves ~95% yield . Key steps include rigorous exclusion of moisture, use of anhydrous solvents, and purification via silica gel chromatography. Reaction monitoring via TLC or NMR ensures completeness.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ ~7.0–7.6 ppm), while trimethylsilyl (TMS) groups show singlets at δ ~0.3 ppm .

- Mass Spectrometry (ESI-TOF-HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 478.0919 for brominated derivatives) .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N ratios .

Q. How do the trimethylsilyl (TMS) groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The TMS groups act as steric and electronic directors. For example, in metalation reactions, N,N-bis(trimethylsilyl)aniline derivatives direct lithiation to the para-position relative to the amino group due to enhanced nitrogen basicity and steric shielding of ortho positions . Researchers should use low temperatures (-78°C) and strong bases like tert-BuLi to achieve selectivity.

Advanced Research Questions

Q. What is the role of this compound in synthesizing hybrid organic-inorganic nanomaterials?

- Methodological Answer : This compound serves as a precursor for silsesquioxane (POSS) frameworks. For instance, Grignard reactions with SiCl₄ yield chlorosilane intermediates, which are hydrolyzed to form octaphenylsilsesquioxanes with reactive aniline termini. These materials exhibit enhanced thermal stability (decomposition >400°C) and are used in high-performance polymers .

Q. Why does adding bis(trimethylsilyl)aniline fail to improve yields in vanadium-catalyzed [2+2+1] cycloadditions?

- Methodological Answer : Mechanistic studies suggest that vanadium-imide complexes formed with bis(trimethylsilyl)aniline do not participate in the catalytic cycle. Instead, stoichiometric reactions dominate, leading to no yield enhancement. Alternative ligands (e.g., phosphines) or pre-formed vanadium catalysts are recommended to bypass this limitation .

Q. How can researchers resolve contradictions in reported metalation sites for trifluoromethoxy-substituted analogs?

- Methodological Answer : Metalation sites depend on the protecting group:

- N-Boc protection : Lithiation occurs at the meta-position to the amino group.

- N,N-bis(TMS) protection : Lithiation shifts to the oxygen-adjacent position (para to the trifluoromethoxy group).

- Validate via deuterium quenching and cross-coupling with electrophiles (e.g., CO₂) followed by LC-MS analysis .

Q. What strategies mitigate byproduct formation in Peterson olefination reactions involving bis(trimethylsilyl)aniline derivatives?

- Methodological Answer : Byproducts like N,N-bis(trimethylsilyl)aniline arise from imine cleavage. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。